molecular formula C10H2F12 B1312366 1,2,4,5-Tetrakis(trifluoromethyl)benzene CAS No. 320-23-0

1,2,4,5-Tetrakis(trifluoromethyl)benzene

Cat. No.: B1312366
CAS No.: 320-23-0
M. Wt: 350.1 g/mol
InChI Key: GSZSSHONEMLEPL-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrakis(trifluoromethyl)benzene is a highly fluorinated aromatic compound with the molecular formula C10H2F12. It is characterized by the presence of four trifluoromethyl groups attached to a benzene ring at the 1, 2, 4, and 5 positions. This compound is known for its unique chemical properties, including high thermal stability and strong electron-withdrawing effects due to the trifluoromethyl groups .

Preparation Methods

The synthesis of 1,2,4,5-Tetrakis(trifluoromethyl)benzene typically involves the introduction of trifluoromethyl groups onto a benzene ring. One common method is the direct fluorination of benzene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper powder. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired positions .

Industrial production methods may involve the use of more scalable processes, such as the reaction of hexafluorobenzene with trichloro-2-thienyl-lithium in tetrahydrofuran at low temperatures . These methods are designed to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

1,2,4,5-Tetrakis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and strong nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,4,5-Tetrakis(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology and Medicine: The compound’s stability and electron-withdrawing properties are exploited in the design of pharmaceuticals and agrochemicals. It can enhance the bioavailability and metabolic stability of active compounds.

    Industry: It is used in the production of specialty chemicals, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1,2,4,5-Tetrakis(trifluoromethyl)benzene exerts its effects is primarily related to its strong electron-withdrawing properties. The trifluoromethyl groups create a highly electronegative environment, which can influence the reactivity of the benzene ring and any attached functional groups. This can affect molecular interactions and pathways, making the compound useful in various chemical and biological applications .

Comparison with Similar Compounds

1,2,4,5-Tetrakis(trifluoromethyl)benzene can be compared to other fluorinated aromatic compounds, such as:

The uniqueness of this compound lies in its balance of electronic effects and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1,2,4,5-tetrakis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F12/c11-7(12,13)3-1-4(8(14,15)16)6(10(20,21)22)2-5(3)9(17,18)19/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZSSHONEMLEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453633
Record name 1,2,4,5-tetrakis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-23-0
Record name 1,2,4,5-Tetrakis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-tetrakis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of 1,2,4,5-Tetrakis(trifluoromethyl)benzene?

A1: this compound crystallizes in the orthorhombic space group Pbca. [] Its unit cell dimensions are a = 9.203 Å, b = 9.811 Å, and c = 12.705 Å, with Z = 4. [] The molecule itself sits on an inversion center within the crystal lattice. []

Q2: How can this compound be further functionalized?

A2: this compound can undergo anionic trifluoromethylation. [, ] This reaction leads to the formation of the stable fluorinated carbanion salt, tris(dimethylamino)sulfonium 1,1,2,4,5-pentakis(trifluoromethyl)-2,5-cyclohexadienide. [, ] This demonstrates the potential for further derivatization of the parent compound.

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